molecular formula C7H12O2S B1445271 (Ethenesulfonyl)cyclopentane CAS No. 1341708-17-5

(Ethenesulfonyl)cyclopentane

Cat. No. B1445271
CAS RN: 1341708-17-5
M. Wt: 160.24 g/mol
InChI Key: SMRYYUAJYNSCOX-UHFFFAOYSA-N
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Description

(Ethenesulfonyl)cyclopentane is a chemical compound with the molecular weight of 160.24 .


Molecular Structure Analysis

The InChI code for (Ethenesulfonyl)cyclopentane is 1S/C7H12O2S/c1-2-10(8,9)7-5-3-4-6-7/h2,7H,1,3-6H2 . This indicates that the molecule consists of 7 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The structure of cyclopentane, a related compound, has been studied extensively .


Physical And Chemical Properties Analysis

(Ethenesulfonyl)cyclopentane is a powder that is stored at room temperature . The physical and chemical properties of cyclopentane, a related compound, include a boiling point of 49.3 °C and a melting point of -94.2 °C .

Scientific Research Applications

Combustion Chemistry and Fuel Applications

Cyclopentane derivatives have been studied for their combustion properties and potential use in fuels. Lokachari et al. (2021) explored the auto-ignition of cyclopentane/dimethyl ether blends to understand multi-component mixture behaviors, contributing to improved predictive models for gasoline surrogate fuels Combustion and Flame. Similarly, Awan and colleagues (2011) focused on the decomposition of cyclopentyl radicals, a fundamental aspect of understanding fuel combustion kinetics and improving fuel efficiency Shock Tube Study.

Polymer Chemistry

In polymer chemistry, Pragliola et al. (2002) reported a novel cyclopropanation by cyclopolymerization reaction, creating polymers with cyclopentane rings. This work highlights the potential of ethene-based copolymers for polyolefin applications, demonstrating the versatility of cyclopentane derivatives in synthesizing materials with desirable properties Journal of the American Chemical Society.

Organic Synthesis and Chemical Reactions

Research on cyclopentane derivatives extends into the realm of organic synthesis, where these compounds serve as intermediates or reactants in various chemical reactions. For example, the work by Liu et al. (2020) on photocatalytic [2 + 2] cycloaddition showcases the construction of cyclobutane-fused pyridinyl sulfonyl fluorides, revealing the utility of cyclopentane derivatives in synthesizing complex organic molecules with potential applications in drug development and materials science Organic & Biomolecular Chemistry.

Eco-Friendly Solvent Applications

Cyclopentyl methyl ether (CPME), a solvent derived from cyclopentane, exemplifies the shift towards sustainable chemistry. Gonzalo et al. (2019) discussed CPME's applications in biotechnology and biorefineries, emphasizing its eco-friendly properties and potential in various industrial processes ChemSusChem.

Safety and Hazards

(Ethenesulfonyl)cyclopentane is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

ethenylsulfonylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2S/c1-2-10(8,9)7-5-3-4-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRYYUAJYNSCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethenesulfonyl)cyclopentane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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